molecular formula C10H13Cl2NO B13479662 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride

Katalognummer: B13479662
Molekulargewicht: 234.12 g/mol
InChI-Schlüssel: AUBRWKCSBSFMIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the halogenation of 1,2,3,4-tetrahydroquinoline. This can be achieved using halogens such as chlorine or bromine, or N-halosuccinimides under specific reaction conditions . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

8-Chloro-7-methoxy-1,2,3,4-tetrahydroquinoline hydrochloride can be compared with other similar compounds such as:

These compounds share similar structural features but may differ in their specific chemical properties and biological activities

Eigenschaften

Molekularformel

C10H13Cl2NO

Molekulargewicht

234.12 g/mol

IUPAC-Name

8-chloro-7-methoxy-1,2,3,4-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11;/h4-5,12H,2-3,6H2,1H3;1H

InChI-Schlüssel

AUBRWKCSBSFMIO-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C2=C(CCCN2)C=C1)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.